4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine

Description

IUPAC Nomenclature and Systematic Identification

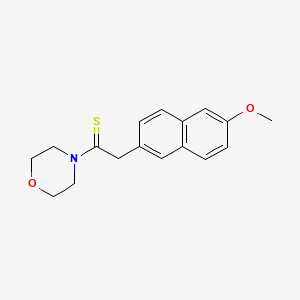

The systematic identification of 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine follows established International Union of Pure and Applied Chemistry nomenclature conventions, providing a comprehensive framework for understanding its molecular structure and chemical properties. The official International Union of Pure and Applied Chemistry name for this compound is 2-(6-methoxynaphthalen-2-yl)-1-morpholin-4-ylethanethione, which accurately describes the molecular connectivity and functional group arrangements. The Chemical Abstracts Service registry number 53077-21-7 serves as the primary identifier for this compound in chemical databases and literature, facilitating unambiguous reference and research coordination. The European Community number 258-348-6 provides additional regulatory identification within European chemical classification systems.

The molecular formula C17H19NO2S indicates the presence of seventeen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 301.41 grams per mole. The systematic name reflects the compound's structure as an ethanethione derivative where the carbonyl oxygen of a typical amide has been replaced with sulfur, creating the characteristic thioxo functionality. The morpholine ring system contributes the cyclic amine component, while the 6-methoxy-2-naphthyl group provides the aromatic substitution pattern that influences the compound's physical and chemical properties.

Alternative nomenclature systems provide additional descriptive names for this compound, including 4-[2-(6-methoxy-2-naphthyl)-1-thioxoethyl]morpholine and ethanethione, 2-(6-methoxy-2-naphthalenyl)-1-(4-morpholinyl). These variations reflect different approaches to naming priority and structural emphasis while maintaining chemical accuracy. The DSSTox Substance Identifier DTXSID20201158 and the Unique Ingredient Identifier 2E9U2V7JBH provide additional database-specific identification codes used in toxicological and regulatory contexts.

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)-1-morpholin-4-ylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-19-16-5-4-14-10-13(2-3-15(14)12-16)11-17(21)18-6-8-20-9-7-18/h2-5,10,12H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOMFDWEUYBZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC(=S)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201158 | |

| Record name | 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53077-21-7 | |

| Record name | 2-(6-Methoxy-2-naphthalenyl)-1-(4-morpholinyl)ethanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53077-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053077217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(6-methoxy-2-naphthyl)-1-thioxoethyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 6-Methoxy-2-naphthaldehyde

A foundational step in synthesizing the target compound involves preparing 6-methoxy-2-naphthaldehyde from 6-methoxy-2-acetonaphthone. The method is characterized by:

- Reagents and Catalyst : 6-methoxy-2-acetonaphthone is reacted with a catalyst such as cuprous chloride.

- Solvent : Organic solvents like dimethyl sulfoxide (DMSO) and/or 1,4-dioxane are used.

- Oxidant : Air (oxygen-containing gas) is introduced during the reaction.

- Reaction Conditions : The mixture is heated to 120 °C and stirred for approximately 36 to 68 hours.

- Post-Treatment : After reaction completion, the mixture is cooled, extracted with ethyl acetate, washed with saturated saline, dried, and concentrated.

- Purification : Recrystallization from ethyl acetate with activated carbon treatment is used to obtain high-purity 6-methoxy-2-naphthaldehyde.

Table 1: Key Parameters for 6-Methoxy-2-naphthaldehyde Preparation

| Parameter | Details |

|---|---|

| Starting Material | 6-methoxy-2-acetonaphthone |

| Catalyst | Cuprous chloride (1:1 molar ratio) |

| Solvent | DMSO and/or 1,4-dioxane |

| Oxidant | Air (oxygen-containing gas) |

| Temperature | 120 °C |

| Reaction Time | 36 to 68 hours |

| Work-up | Ethyl acetate extraction, saline wash |

| Purification | Recrystallization with activated carbon |

| Yield | ~95% crude yield |

| Purity | ~98.3% |

This method is noted for its simplicity, mild conditions, and environmental friendliness, making it suitable for industrial-scale production.

The preparation of the target compound involves the introduction of the thioxoethyl group and morpholine moiety onto the 6-methoxy-2-naphthyl framework. Although direct detailed synthetic procedures for this exact compound are limited in the searched literature, the following generalized approach is derived from related synthetic routes and chemical logic:

Step 1: Formation of 6-Methoxy-2-naphthyl Thioxoethyl Intermediate

This step likely involves the condensation of 6-methoxy-2-naphthaldehyde with a suitable thioxoethylating agent, such as a thioester or thioketone precursor, under controlled conditions to introduce the thioxoethyl group.

Step 2: Coupling with Morpholine

The thioxoethyl intermediate is then reacted with morpholine, typically via nucleophilic substitution or addition to the thioxo group, forming the final 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine compound.

-

- Solvents such as tetrahydrofuran (THF), ethanol, or other polar aprotic solvents may be used.

- Mild heating or reflux conditions facilitate the reaction.

- Catalysts or acid/base promoters may be employed to enhance reaction rates.

-

- The product is purified by recrystallization or chromatographic techniques.

- Characterization includes thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods.

Analytical Data and Research Findings

Due to the specificity of the compound, direct published research data on the preparation of 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine is sparse. However, the preparation of related compounds and intermediates suggests:

- The use of copper catalysts and oxygen atmosphere for oxidation steps.

- The importance of controlled temperature and reaction time to maximize yield and purity.

- The efficiency of ethyl acetate in extraction and recrystallization steps.

- The necessity of activated carbon treatment to remove colored impurities.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| Preparation of 6-methoxy-2-naphthaldehyde | Oxidation of 6-methoxy-2-acetonaphthone with CuCl and air | 120 °C, 36-68 h, DMSO solvent |

| Extraction and Purification | Ethyl acetate extraction, saline washing, drying | Recrystallization with activated carbon |

| Thioxoethyl Group Introduction | Condensation with thioxoethylating agent | Polar aprotic solvent, reflux |

| Morpholine Coupling | Reaction of intermediate with morpholine | Mild heating, possible catalysis |

| Final Purification | Recrystallization or chromatography | TLC/HPLC monitoring |

Chemical Reactions Analysis

Types of Reactions

4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.

Substitution: The methoxy group on the naphthyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong bases or acids as catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: While not widely used in industry, it serves as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy-naphthyl moiety may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

4-(4-Nitrophenyl)thiomorpholine

Structural Differences :

- Core Ring : The thiomorpholine ring (sulfur-containing) replaces the morpholine oxygen, increasing lipophilicity .

- Substituent : A 4-nitrophenyl group replaces the 6-methoxy-2-naphthyl group.

- Conformation : The thiomorpholine ring adopts a chair conformation, with the nitro group in a quasi-axial position.

Interactions and Properties :

- Hydrogen Bonding : Forms centrosymmetric dimers via C–H···O interactions, absent in the morpholine analogue .

- Stacking : Face-to-face aromatic stacking enhances crystal stability compared to morpholine derivatives.

- Applications : Used as a precursor in antidiabetic, antifungal, and antimycobacterial agents .

| Parameter | 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine | 4-(4-Nitrophenyl)thiomorpholine |

|---|---|---|

| Core Heteroatom | Oxygen (morpholine) | Sulfur (thiomorpholine) |

| Aromatic Substituent | 6-Methoxy-2-naphthyl | 4-Nitrophenyl |

| Key Interactions | Weak C–H···O, π-π stacking | C–H···O dimers, aromatic stacking |

| Lipophilicity (logP) | Higher (naphthyl group) | Moderate (nitrophenyl group) |

| Medicinal Applications | Potential NSAID prodrug | Antimycobacterial, kinase inhibitors |

Morpholine Analogues of Naproxen

Example : 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one .

Structural Differences :

- Functional Group : A ketone replaces the thioxoethyl group.

- Conformation : Similar chair conformation but lacks sulfur-mediated interactions.

Properties :

- Solubility : Higher solubility in polar solvents compared to sulfur-containing analogues.

- Bioactivity : Enhanced metabolic stability due to the absence of a thioether bond.

Thiophene- and Naphthalene-Based Derivatives

Examples :

Key Comparisons :

- Heterocyclic Diversity : Thiophene and cyclohexene rings introduce varied electronic properties.

- Biological Targets : Thiophene derivatives often target enzymes or receptors via π-π interactions, while naphthyl derivatives exploit hydrophobic binding pockets.

Research Findings and Implications

- Sulfur vs. Oxygen : Thiomorpholine derivatives exhibit higher lipophilicity and metabolic susceptibility (e.g., oxidation to sulfoxides) compared to morpholine analogues, impacting drug design .

- Crystallographic Trends : Sulfur-containing compounds often form unique dimeric structures (e.g., C–H···O in 4-(4-nitrophenyl)thiomorpholine), influencing solubility and stability .

Biological Activity

4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine is a compound with significant biological activity, particularly in the context of cancer research. This article explores its molecular characteristics, biological activities, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C17H19NO2S

- Molecular Weight : 301.403 g/mol

- Stereochemistry : Achiral

- Defined Stereocenters : 0

- Charge : 0

The compound's structure features a morpholine ring substituted with a thioxoethyl group and a methoxy-naphthalene moiety, which is critical for its biological activity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine. In vitro assays indicate that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase and altering the expression of pro-apoptotic and anti-apoptotic proteins .

The biological activity of this compound appears to be mediated through several mechanisms:

- Cell Cycle Arrest : The compound induces S-phase arrest in cancer cells, preventing them from progressing through the cell cycle and leading to increased apoptosis rates .

- Mitochondrial Dysfunction : Treatment with this compound has been associated with a collapse in mitochondrial membrane potential, which is indicative of early apoptotic events .

- Caspase Activation : There is a concentration-dependent activation of caspase-3 following treatment, further confirming its role in promoting apoptosis through mitochondrial pathways .

In Vitro Studies

A comparative study evaluated the antitumor efficacy of 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine against standard chemotherapeutic agents like Sunitinib across several cell lines:

| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |

|---|---|---|

| A549 | 100.07% | 8.99 |

| HepG2 | 99.98% | 6.92 |

| DU145 | 99.93% | 7.89 |

| MCF7 | 100.39% | 8.26 |

These results indicate that the compound is highly effective, with IC50 values comparable or superior to traditional chemotherapeutics .

Q & A

Q. Basic Research Focus

- HPLC-MS : ESI+ mode (exact mass: 301.0784 Da) with C18 columns (ACN/water gradient) detects impurities like oxidized thioether byproducts .

- NMR : Key signals include δ 3.6–4.1 ppm (morpholine CH₂-O) and δ 7.1–8.3 ppm (naphthyl protons). DEPT-135 confirms quaternary carbons .

How should researchers design cytotoxicity assays while mitigating risks from the compound’s toxicity profile?

Advanced Research Focus

The compound’s acute toxicity (Category 4, H302/H332) necessitates:

- In vitro protocols : Use low concentrations (≤10 µM) in HepG2 or HEK293 cells, with MTT assays and negative controls (e.g., DMSO).

- Handling : Conduct reactions in fume hoods with PPE (nitrile gloves, respirators). LC-MS monitoring detects degradation products during long-term storage .

What structural features of this compound influence its reactivity in cross-coupling reactions?

Q. Basic Research Focus

- Electrophilic sites : The thioether sulfur is prone to oxidation (→ sulfoxide), while the naphthyl methoxy group directs electrophilic substitution (e.g., nitration at C4).

- Steric hindrance : The morpholine ring’s axial CH₂ groups limit accessibility for Pd-catalyzed Suzuki couplings. Use bulky ligands (XPhos) to enhance selectivity .

How can researchers optimize experimental phasing for derivatives of this compound in macromolecular crystallography?

Advanced Research Focus

For heavy-atom derivatives (e.g., SeMet analogues):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.